molecular formula C10H11BO4 B141727 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid CAS No. 126747-13-5

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Cat. No.: B141727
CAS No.: 126747-13-5
M. Wt: 206 g/mol
InChI Key: YYTULIYDVGLPGK-UHFFFAOYSA-N
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Description

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: is an organic compound with the molecular formula C10H11BO4 and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a 1,3,2-dioxaborinane ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid typically involves the conversion of commercially available 4-carboxyphenylboronic acid to its boronic ester form. This conversion is achieved through established literature procedures . The boronic ester is then refluxed in excess thionyl chloride to yield the corresponding acid chloride .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Comparison: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a 1,3,2-dioxaborinane ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the benzoic acid group allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTULIYDVGLPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561279
Record name 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126747-13-5
Record name 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(dihydroxyboryl)benzoic acid (30.00 g, 181 mmol) and 1,3-propanediol (15.20 g, 200 mmol) in toluene (750 mL) at 140° C. was stirred for 6 hours while collecting the water removed by azeotrope formation. The mixture was concentrated to provide the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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